molecular formula C16H17NO3 B15080951 4-methoxy-N-(4-methoxybenzyl)benzamide CAS No. 6392-41-2

4-methoxy-N-(4-methoxybenzyl)benzamide

Katalognummer: B15080951
CAS-Nummer: 6392-41-2
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: KFAKBIYQLSDHAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.319 g/mol . This compound is characterized by the presence of two methoxy groups attached to benzene rings and an amide linkage. It is used in various chemical and biological research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methoxybenzyl)benzamide typically involves the reaction of 4-methoxybenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-methoxybenzylamine.

    Substitution: Various substituted benzamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N-(4-methoxybenzyl)benzamide is used in several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and amide linkage play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxy-N-(4-methylphenyl)benzamide
  • 4-Methoxy-N-(4-phenoxyphenyl)benzamide
  • 4-Methoxy-N-(4-nitrophenyl)benzamide

Uniqueness

4-Methoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of two methoxy groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

6392-41-2

Molekularformel

C16H17NO3

Molekulargewicht

271.31 g/mol

IUPAC-Name

4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO3/c1-19-14-7-3-12(4-8-14)11-17-16(18)13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI-Schlüssel

KFAKBIYQLSDHAV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.